2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (2-OPDPA) is a heterocyclic compound with a wide range of applications in various scientific fields. It is a versatile molecule that has been used in various synthetic reactions, as well as in several biochemical and physiological processes.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives are important in the synthesis of various pharmacologically active compounds. These compounds, particularly 1,4-dihydropyridines, are well-known for their antihypertensive and coronary vessel dilating effects. A representative compound, 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, showcases the method of preparation through the condensation of an enamine with an ylidene acid ester, highlighting its significance in medicinal chemistry (Abernathy, 1978).
Organic Synthesis
The flexibility of this compound in organic synthesis is demonstrated through its involvement in the selective oxidation of primary benzylic alcohols to benzaldehydes. This process utilizes a novel polymeric oxidizing reagent supported on poly(1,4-phenylene-2,5-pyridine dicarboxyamide), offering excellent selectivity and yields for the oxidation reactions of benzylic alcohols under mild aprotic conditions (Pourali, Tabaean, & Nazifi, 2012).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the carboxylic acid and pyridine functional groups present in these compounds participate in forming competitive hydrogen-bonding motifs. These motifs are crucial in the development of advanced materials with specific properties, such as polymorphism, which is influenced by the molar ratio of these functional groups. The study of such motifs enhances our understanding of molecular interactions and crystal engineering (Long, Zhou, Parkin, & Li, 2014).
Photocatalysis and Environmental Applications
Derivatives of this compound have been explored for their photocatalytic properties, particularly in the degradation of organic pollutants. The synthesis of novel Zn(II) and Mn(II) metal-organic frameworks constructed by 2,4-bis-oxyacetate-benzoic acid demonstrates the potential of these compounds in environmental cleanup and sustainable chemistry applications, highlighting their role in the development of materials with significant photocatalytic activity (Lv, Shi, Shen, Chen, & Zhao, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.
Mode of Action
It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.
Result of Action
As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
2-oxo-1-phenylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPYXCCAUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610610 | |
Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868171-81-7 | |
Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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